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Compound of Interest

Compound Name: Penta lysine

Cat. No.: B15563175

An In-depth Technical Guide to the Molecular Weight and Structure Determination of Penta-
lysine

For researchers, scientists, and drug development professionals, a precise understanding of
the physicochemical properties of peptides is fundamental. Penta-lysine, a homooligomer of
lysine, serves as a valuable model system and a component in various biochemical and
pharmaceutical applications. This guide provides a detailed overview of its molecular weight
and the experimental methodologies employed for its structural elucidation.

Penta-lysine: Core Molecular Data

Penta-lysine is a peptide composed of five L-lysine residues linked by peptide bonds. Its
fundamental properties are summarized below.

Property Value Source(s)
Chemical Formula C30H62N1006 [11[2]
Average Molecular Weight 658.89 g/mol [1]
Monoisotopic (Exact) Mass 658.4854 Da [1][2]
Synonyms t)):z-SLys-Lys-Lys-Lys, KKKKK, e
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Methodologies for Structural Determination

The comprehensive characterization of penta-lysine's structure requires a combination of
analytical techniques. The primary methods include mass spectrometry for molecular weight
verification and sequencing, nuclear magnetic resonance (NMR) spectroscopy for three-
dimensional structure determination in solution, and amino acid analysis to confirm
composition.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular mass of peptides
with high accuracy.[4][5] It also provides information on the amino acid sequence and can
identify any post-translational modifications.[4][6][7]

Experimental Protocol: Peptide Mass Spectrometry
e Sample Preparation:

o Dissolve the penta-lysine sample in a suitable solvent, typically a mixture of water and an
organic solvent like acetonitrile, often with a small amount of acid (e.g., formic acid) to
facilitate ionization.

o The concentration should be in the low micromolar to nanomolar range, depending on the
instrument's sensitivity.

e |onization:

o Electrospray lonization (ESI): The peptide solution is passed through a heated capillary to
which a high voltage is applied. This generates a fine spray of charged droplets. As the
solvent evaporates, the charge density on the droplets increases, eventually leading to the
formation of gas-phase peptide ions. ESI is a "soft" ionization technique that typically
produces multiply charged ions, which is useful for large molecules.

o Matrix-Assisted Laser Desorption/lonization (MALDI): The peptide sample is co-
crystallized with a matrix material (e.g., sinapinic acid) on a target plate. A pulsed laser
beam is directed at the crystals, causing the matrix to absorb the energy and desorb,
carrying the peptide into the gas phase as predominantly singly charged ions.
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e Mass Analysis:

o The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF),
Quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio
(m/z).

o The analyzer measures the m/z of the intact penta-lysine, allowing for the confirmation of
its molecular weight.

e Tandem Mass Spectrometry (MS/MS) for Sequencing:

o To confirm the sequence, ions corresponding to penta-lysine are isolated in the mass
spectrometer.

o These precursor ions are then fragmented by collision with an inert gas (Collision-Induced
Dissociation - CID).

o Fragmentation typically occurs at the peptide bonds, generating a series of b- and y-ions.

o The resulting fragment ions are analyzed to produce an MS/MS spectrum. The mass
differences between the peaks in this spectrum correspond to the individual amino acid
residues, allowing for the reconstruction of the peptide sequence.

Sample Preparation Mass Spectrometry Analysis Data Interpretation

Mass Analysis (MS1)
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MS/MS Analysis
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L (ES! or MALDI) Fragmentation (CID) .| Sequence Verification
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Molecular Weight
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Workflow for Mass Spectrometry Analysis of Penta-lysine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for determining the three-dimensional
structure of peptides in solution under near-physiological conditions.[8][9][10][11] It provides
information about the peptide's conformation, dynamics, and intramolecular interactions.[8][9]

Experimental Protocol: 2D NMR for Peptide Structure Determination
e Sample Preparation:

o Dissolve a high-purity (>95%) penta-lysine sample in a suitable solvent, typically 90%
H20/10% D20 or a buffered aqueous solution, to a concentration of at least 1 mM.[12]

o The pH of the solution should be carefully adjusted to ensure stability and minimize the
exchange rate of amide protons.[10][12]

o The sample is placed in a standard NMR tube.
o Data Acquisition:

o A series of 2D NMR experiments are performed on a high-field NMR spectrometer. Key
experiments for a small peptide like penta-lysine include:

= COSY (Correlation Spectroscopy): Identifies protons that are coupled through-bond,
typically within the same amino acid residue.[8]

» TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within
a spin system (i.e., within a single amino acid residue).[8][10] This is crucial for
identifying the type of amino acid.

» NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in
space (< 5 A), regardless of whether they are in the same residue.[8][12] This is the
primary source of information for determining the 3D structure.

e Resonance Assignment:

o The first step in data analysis is to assign every proton signal in the spectra to a specific
atom in the penta-lysine sequence.[8][12]
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o TOCSY and COSY spectra are used to identify the spin systems of the individual lysine
residues.

o NOESY spectra are then used to link these spin systems sequentially by identifying spatial
proximities between protons of adjacent residues (e.g., the alpha-proton of residue i and
the amide proton of residue i+1).

e Structural Calculation and Refinement:

o The cross-peak intensities in the NOESY spectrum are converted into distance restraints
(upper distance bounds) between pairs of protons.[8][12]

o Dihedral angle restraints can also be derived from scalar coupling constants (3J-
couplings) measured from high-resolution 1D or 2D spectra.[8]

o These experimental restraints are used as input for structure calculation programs (e.g.,
CYANA, XPLOR-NIH), which use molecular dynamics or distance geometry algorithms to
generate an ensemble of 3D structures consistent with the NMR data.

o The final ensemble of structures is typically refined using a force field to ensure realistic
bond lengths and angles.
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General workflow for 3D structure determination by NMR.

Amino Acid Analysis (AAA)
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Amino acid analysis is a technique used to determine the amino acid composition of a peptide.
[13][14][15][16] For a known peptide like penta-lysine, it serves as a method to confirm its
identity and quantify the amount of peptide in a sample.[17]

Experimental Protocol: Acid Hydrolysis and Chromatographic Analysis

e Hydrolysis:
o An accurately weighed sample of penta-lysine is placed in a hydrolysis tube.
o Alarge excess of 6 M hydrochloric acid (HCI) is added.[13][14]

o The tube is evacuated, sealed, and heated at approximately 110 °C for 24 hours to
completely break all peptide bonds.[13][14]

 Derivatization (Pre-column or Post-column):

o The resulting mixture of free amino acids is often derivatized with a reagent to make them
detectable by UV or fluorescence spectroscopy. Common derivatizing agents include
ninhydrin (post-column) or phenyl isothiocyanate (PITC, pre-column).[13][14]

o Chromatographic Separation:

o The derivatized amino acid mixture is injected into a chromatography system, typically
using either ion-exchange chromatography or reversed-phase high-performance liquid
chromatography (HPLC).[13][14][15]

o The amino acids are separated based on their physicochemical properties (e.g., charge,
hydrophobicity).

e Detection and Quantification:

o As the separated amino acids elute from the column, they are detected. For example, the
ninhydrin reaction produces an intense purple color that is measured by a spectrometer.
[13][14]

o The retention time of each peak identifies the amino acid (by comparison to a standard
mixture of amino acids).
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o The area under each peak is proportional to the amount of that amino acid in the sample.
[13] For penta-lysine, the analysis should yield a single major peak corresponding to
lysine.
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Workflow for Amino Acid Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Penta-lysine molecular weight and structure
determination.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563175#penta-lysine-molecular-weight-and-
structure-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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